tert-butyl(3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a butylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide and an alkyl halide.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring or the butylsulfamoyl group.
Reduction: Reduced forms of the sulfonamide or ester groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the butylsulfamoyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H26N2O4S |
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Molecular Weight |
306.42 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-5-6-8-14-20(17,18)11-7-9-15(10-11)12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
PRMCSFWXNMLESU-LLVKDONJSA-N |
Isomeric SMILES |
CCCCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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